![molecular formula C22H20BrN3O3S2 B2774447 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 362501-36-8](/img/structure/B2774447.png)

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

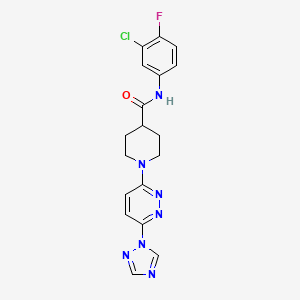

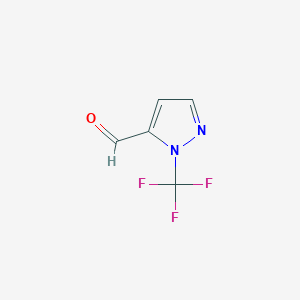

This compound is a yellow solid . It is a type of pyrimidine derivative . The CAS Number is 498545-73-6 .

Synthesis Analysis

The synthesis of similar compounds involves the use of Lithium Diisopropylamide (LDA) for metallation at a vacant 3-position . The resulting 3-lithiated thiophenes rearrange to form 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium, which are quenched with various electrophiles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O) . The 1H NMR spectrum in DMSO-d6 shows signals at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 328–330 °C . The IR (KBr) spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O) .Applications De Recherche Scientifique

- The compound has been investigated as a potential ROCK (Rho-associated protein kinase) inhibitor. ROCKs play crucial roles in cell migration, cytoskeletal dynamics, and tissue remodeling. Inhibition of ROCKs has therapeutic implications for conditions such as cancer metastasis, cardiovascular diseases, and neurological disorders .

- Due to its thieno-pyrimidine scaffold, this compound may possess anti-inflammatory properties. Researchers have explored its effects on inflammatory pathways, including NF-κB and cytokine signaling. Understanding its mechanism of action could lead to novel anti-inflammatory drug development .

- Investigating the compound’s impact on cancer cell lines is essential. Its unique structure suggests potential interactions with cellular targets involved in cancer progression. Researchers have studied its cytotoxicity, apoptosis induction, and effects on cell cycle regulation .

- The thieno-pyrimidine moiety may confer neuroprotective properties. Studies have explored its ability to modulate neuronal survival, synaptic plasticity, and neurotransmitter release. Investigating its impact on neurodegenerative diseases like Alzheimer’s or Parkinson’s could be valuable .

- Researchers have evaluated the compound’s antibacterial potential against various pathogens. Its unique chemical structure may interact with bacterial enzymes or cell membranes. Investigating its efficacy against drug-resistant strains is crucial .

- Beyond its biological applications, the compound’s synthesis and derivatization are of interest. Developing efficient synthetic routes and exploring structure-activity relationships can guide medicinal chemists in designing analogs with improved properties .

Kinase Inhibition and ROCK Inhibitors

Anti-Inflammatory Properties

Anticancer Potential

Neuroprotective Effects

Antibacterial Activity

Synthetic Methodology and Medicinal Chemistry

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3O3S2/c1-2-29-17-9-5-15(6-10-17)24-19(27)13-31-22-25-18-11-12-30-20(18)21(28)26(22)16-7-3-14(23)4-8-16/h3-10H,2,11-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGYHCUYVGCSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide](/img/structure/B2774364.png)

![N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2774366.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2774369.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2774379.png)

![5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2774380.png)

amino}butanoic acid](/img/structure/B2774381.png)

![2-[(Dimethylamino)methylidene]cyclopentan-1-one](/img/structure/B2774387.png)